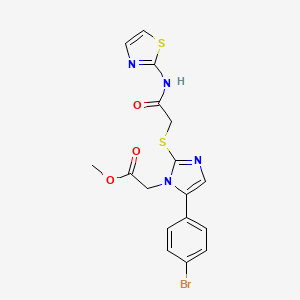

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[5-(4-bromophenyl)-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O3S2/c1-25-15(24)9-22-13(11-2-4-12(18)5-3-11)8-20-17(22)27-10-14(23)21-16-19-6-7-26-16/h2-8H,9-10H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSHRRHGILYPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a complex organic compound featuring thiazole and imidazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

- A thiazole ring, which contributes to its biological activity.

- An imidazole ring that enhances its interaction with biological targets.

- A bromophenyl group that may influence its lipophilicity and binding affinity.

Anticancer Activity

Research indicates that compounds containing thiazole and imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds demonstrate cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-(5-(4-bromophenyl)-...) | A549 | 1.61 |

| Thiazole derivative 1 | NIH/3T3 | 1.98 |

| Thiazole derivative 2 | Jurkat | <0.5 |

The mechanisms by which methyl 2-(5-(4-bromophenyl)-...) exerts its anticancer effects primarily involve:

- Inhibition of Bcl-2 : This protein is crucial for cell survival; thus, its inhibition can lead to apoptosis in cancer cells .

- Induction of apoptosis : The compound promotes programmed cell death through various pathways, including the intrinsic mitochondrial pathway.

Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding, indicating a specific binding mode that may enhance its efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the compound's structure significantly affect its biological activity:

- Bromine Substitution : The presence of bromine in the phenyl ring enhances lipophilicity and improves binding to cellular targets.

- Thiazole and Imidazole Integration : The combination of these moieties is critical for maintaining high levels of cytotoxicity. Variations in substituents on these rings can lead to substantial changes in potency .

Case Studies

Several studies highlight the effectiveness of similar thiazole-containing compounds:

- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines, reporting significant selectivity and potency .

- MDPI Review (2023) discussed the development of thiazole-based drugs with promising results in preclinical trials for different cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison

Core Imidazole Modifications

Target Compound

- Imidazole Substituents: Position 5: 4-Bromophenyl (electron-withdrawing, lipophilic). Position 2: Thioether-linked 2-oxoethyl group with thiazol-2-ylamino (hydrogen-bonding capability via NH and thiazole N). Position 1: Methyl acetate ester (hydrolyzable to carboxylic acid, influencing bioavailability).

Analogs and Key Differences:

2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide (Compound 9, )

- Substituents :

- 4-Fluorophenyl (smaller halogen, reduced lipophilicity vs. bromo).

- 4-Methoxyphenyl at N1 (electron-donating, may enhance solubility).

- Acetamide instead of methyl ester (stable amide bond vs. hydrolyzable ester).

- Implications : Reduced steric bulk and altered electronic effects may modulate target affinity or metabolic stability.

2-((5-(4-Bromophenyl)-1-(2-Methoxyethyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide (CAS 1206997-10-5, )

- Substituents :

- 2-Methoxyethyl at N1 (polar group enhancing solubility).

- Acetamide instead of methyl ester.

- Molecular Weight : 453.4 g/mol (lower than target compound due to lack of ester).

- Implications : Increased hydrophilicity may improve pharmacokinetics but reduce membrane permeability.

Thioether-Linked Group Variations

Methyl 2-(5-(4-Bromophenyl)-2-((2-(Indolin-1-yl)-2-Oxoethyl)thio)-1H-Imidazol-1-yl)acetate () Substituent: Indolin-1-yl replaces thiazol-2-ylamino. Implications: Indole’s π-system and NH group may alter binding interactions (e.g., with aromatic residues in enzymes).

Compounds 9a–9e (Phenoxymethylbenzoimidazole-Triazole-Thiazole Acetamides, ) Core Structure: Benzoimidazole-triazole-thiazole hybrid. Example: Compound 9c includes a 4-bromophenyl-thiazole group.

Functional Group Impact on Bioactivity

- Thiazol-2-ylamino vs. Indolin-1-yl: Thiazole’s sulfur and nitrogen atoms facilitate hydrogen bonding and π-stacking, crucial for enzyme inhibition (e.g., kinase targets) . Indole’s planar structure may enhance interactions with hydrophobic pockets .

- Ester vs. Amide: Methyl ester (target compound) acts as a prodrug, hydrolyzing to a carboxylic acid in vivo, which may improve tissue penetration .

Data Table: Structural and Property Comparison

*Estimated based on molecular formula.

Q & A

Q. Q1: What are the standard synthetic routes for preparing methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-imidazol-1-yl)acetate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Imidazole core formation : A 4-bromophenyl-substituted imidazole-2-thiol intermediate is synthesized via cyclization of substituted aldehydes and amines under reflux conditions (e.g., using ammonium acetate as a catalyst in acetic acid) .

Thioether linkage introduction : The imidazole-2-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the thioether bond .

Esterification : The final acetate group is introduced via alkylation with methyl bromoacetate under basic conditions.

Key validation steps include monitoring reaction progress via TLC and intermediate purification via column chromatography .

Q. Q2: How is the compound characterized structurally, and what spectroscopic techniques are critical for confirmation?

Methodological Answer: Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the 4-bromophenyl group (δ ~7.5 ppm, doublet), thiazole protons (δ ~7.2–7.4 ppm), and acetate methyl group (δ ~3.7 ppm) .

- FT-IR : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; amide: ~1680 cm⁻¹) and C-S (thioether: ~650 cm⁻¹) .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and experimental C, H, N, S values validate purity .

Q. Q3: What reaction conditions optimize the formation of the thioether bond in this compound?

Methodological Answer:

- Solvent : DMF or acetonitrile enhances nucleophilicity of the imidazole-2-thiol .

- Base : K₂CO₃ (2 equivalents) ensures deprotonation of the thiol group without over-degrading sensitive functional groups .

- Temperature : Reactions proceed efficiently at 60–80°C for 6–12 hours, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. Q4: How can contradictory elemental analysis data (e.g., sulfur content) be resolved during purity validation?

Methodological Answer: Discrepancies often arise from incomplete purification or residual solvents. Mitigation strategies include:

- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to remove impurities.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out side products .

- Thermogravimetric Analysis (TGA) : Detect volatile impurities by mass loss below 200°C .

Q. Q5: What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 3² factorial design identified DMF and 70°C as optimal for thioether bond formation, improving yields from 65% to 82% .

- In-line Analytics : Employ flow chemistry with real-time UV monitoring to track intermediate stability and adjust conditions dynamically .

Q. Q6: How do steric and electronic effects in the imidazole and thiazole rings influence biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking : Computational models (e.g., AutoDock Vina) reveal that the 4-bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2), while the thiazole ring’s electron-rich nature facilitates hydrogen bonding .

- SAR Studies : Analog synthesis (e.g., replacing bromine with chlorine or methoxy groups) shows that electron-withdrawing substituents on the phenyl ring increase binding affinity by 2–3 fold .

Q. Q7: What strategies mitigate side reactions during esterification (e.g., hydrolysis or over-alkylation)?

Methodological Answer:

- Protecting Groups : Temporarily protect the thiazole NH with a Boc group during esterification .

- Low-Temperature Alkylation : Use methyl bromoacetate at 0–5°C in anhydrous THF to minimize hydrolysis .

- Quenching Protocol : Add ice-cold water immediately post-reaction to terminate excess alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.